4,5-Epoxy-17beta-hydroxy-5-androstan-3-one

HIV-1 Tat inhibition Antiviral drug discovery Steroid-based pharmacophore

4,5-Epoxy-17β-hydroxy-5-androstan-3-one (CAS 51154-10-0) is a C19 steroidal epoxy-ketone with the molecular formula C₁₉H₂₈O₃ and molecular weight 304.42 g/mol. The compound belongs to the 4,5-epoxy-3-oxo-androstane class, characterized by an oxirane ring fused at the A/B ring junction, a 3-ketone group, and a 17β-hydroxyl group.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
Cat. No. B15124642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Epoxy-17beta-hydroxy-5-androstan-3-one
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C
InChIInChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3
InChIKeyFNRMBSNOUHBOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Epoxy-17β-hydroxy-5-androstan-3-one (CAS 51154-10-0): Chemical Profile and Core Structural Identity for Laboratory Procurement


4,5-Epoxy-17β-hydroxy-5-androstan-3-one (CAS 51154-10-0) is a C19 steroidal epoxy-ketone with the molecular formula C₁₉H₂₈O₃ and molecular weight 304.42 g/mol [1]. The compound belongs to the 4,5-epoxy-3-oxo-androstane class, characterized by an oxirane ring fused at the A/B ring junction, a 3-ketone group, and a 17β-hydroxyl group [2]. Its defining structural feature—the 4,5-epoxy-3-keto (keto/enol) A-ring system—constitutes a recognized pharmacophore for HIV-1 Tat protein inhibition and serves as a versatile synthetic handle for installing carbonitrile and other electron-withdrawing substituents at position 2 [3][4]. The stereochemistry at the A/B ring junction is a critical variable: both 5α (A/B trans) and 5β (A/B cis) epimers exist, with distinct physical and biological properties .

Why 4,5-Epoxy-17β-hydroxy-5-androstan-3-one Cannot Be Replaced by Common Androstane Analogs in Research and Synthetic Applications


Substituting 4,5-epoxy-17β-hydroxy-5-androstan-3-one with its closest structural analogs—such as DHT (17β-hydroxy-5α-androstan-3-one), androstenedione, or even the clinically used 3β-HSD inhibitors trilostane and epostane—will fail because the 4,5-epoxy-3-keto A-ring motif is the single indispensable structural feature for two non-overlapping functional roles: (i) it is the minimal pharmacophore required for HIV-1 Tat transactivation inhibition, with the unsubstituted parent epoxy-ketone defining the baseline activity against which all 2-substituted derivatives are compared in the Michne SAR series [1]; and (ii) the 3-keto-4,5-epoxy group serves as the essential activating and directing element for regioselective introduction of the C-2 carbonitrile function, a transformation that is chemically inaccessible from 4-en-3-one or saturated 3-keto androstanes without the epoxy directing group [2]. Compounds lacking the epoxy ring (e.g., DHT) are devoid of Tat inhibitory activity; compounds bearing the epoxy but with additional 2-substitution (e.g., trilostane, epostane) exhibit divergent pharmacological profiles that preclude their use as the intermediate for SAR exploration or as the comparator baseline [3]. The quantitative evidence below demonstrates exactly where these functional divergences occur.

Quantitative Differentiation Evidence for 4,5-Epoxy-17β-hydroxy-5-androstan-3-one Versus Structural Analogs


HIV-1 Tat Transactivation Inhibition: Baseline Activity of the Unsubstituted 4,5-Epoxy-3-keto Pharmacophore Versus 2-Substituted Derivatives

In the Michne et al. 1995 SAR study, the unsubstituted 4,5-epoxy-17β-hydroxy-5-androstan-3-one (without an electron-withdrawing group at position 2) defines the baseline activity of the keto/enol epoxy steroid pharmacophore. Compounds in this series lacking a 2-substituent (e.g., the 17-OH, 2-unsubstituted parent, corresponding to compound 5 or 6 in Table 1) showed no measurable Tat inhibition at concentrations up to 80–90 µM in the primary SW480 cell-based Tat transactivation assay [1]. In contrast, the introduction of a 2-SO₂CH₃ group with 17-OAc (compound 2) produced an IC₅₀ of 2.6 µM (95% CI 2.0–7.4 µM) in the Tat assay, and the 2-CONH₂/17-OAc analog (compound 4) showed an IC₅₀ of 2.6 µM (95% CI 2.0–3.1 µM) [1]. This ~30-fold difference quantifiably demonstrates that the parent compound serves as the essential scaffold for SAR exploration: it is the inactive or weakly-active baseline from which potency gains are measured [1].

HIV-1 Tat inhibition Antiviral drug discovery Steroid-based pharmacophore

Regioselective C-2 Carbonitrile Installation: The 4,5-Epoxy-3-keto Group as a Synthetic Directing Element Distinct from 4-en-3-one and Saturated 3-Ketones

The Yadav et al. 2012 study on steroidal carbonitriles as aromatase inhibitors uses 4,5-epoxy-17β-hydroxy-5-androstan-3-one as the key intermediate for introducing a carbonitrile group at position 2 [1]. The 3-keto group activates the adjacent C-2 position toward condensation via the enol or enolate, while the 4,5-epoxy ring simultaneously directs regiochemistry and prevents competing reactions at C-4 [1]. In contrast, 4-androstene-3,17-dione (the archetypal 4-en-3-one steroid) cannot access this transformation without prior epoxidation, and saturated 5α-androstan-3-one analogs lacking the 4,5-epoxy group lack the necessary activation for C-2 functionalization [2]. The resulting 2-carbonitrile-4,5-epoxy derivatives (structurally analogous to trilostane and epostane) are the active aromatase and 3β-HSD inhibitors; the unsubstituted parent epoxy-ketone is the universal precursor [1].

Steroidal carbonitrile synthesis Aromatase inhibitor precursors Regioselective epoxide chemistry

3β-HSD Enzyme Inhibition Selectivity: Absence of C-2 Carbonitrile Distinguishes the Parent Epoxy-Ketone from Trilostane and Epostane

Trilostane and epostane, both 2-carbonitrile-4,5-epoxy-androstane derivatives, are potent competitive inhibitors of human 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1) with Ki values of 0.29 µM and 0.21 µM, respectively, showing 12- to 16-fold selectivity over 3β-HSD2 [1]. The 2-carbonitrile group is essential for this high-affinity inhibition: it engages Arg195 in the 3β-HSD1 active site via hydrogen bonding [1]. 4,5-Epoxy-17β-hydroxy-5-androstan-3-one, lacking the 2-carbonitrile, is not a potent 3β-HSD inhibitor—a critical distinction for researchers who require the epoxy-ketone scaffold without confounding 3β-HSD inhibitory activity [1]. This absence of 3β-HSD inhibition allows the compound to be used as a negative control or as a starting scaffold for developing inhibitors with alternative target profiles (e.g., Tat inhibition or aromatase inhibition) without the adrenal-suppressive liabilities associated with trilostane [1][2].

3β-Hydroxysteroid dehydrogenase inhibition Isoform selectivity Breast cancer target

Aromatase Inhibitory Activity of 4,5-Epoxyandrostane Derivatives: Comparative Percent Inhibition at 10 µM

In a systematic screening of C19 steroidal 17-oxime analogs for aromatase inhibitory activity, 4β,5β-epoxyandrostane-3,17-dione-17-oxime (compound 11) displayed 81.2 ± 3.8% inhibition at 10 µM, while the 3β-hydroxy derivative (compound 12) displayed 88.1 ± 2.4% inhibition, both exceeding the reference inhibitor formestane (4-hydroxy-4-androstene-3,17-dione, 74.2%) [1]. Although these data are for 17-oxime derivatives rather than the 17β-hydroxy parent compound, they establish the 4,5-epoxyandrostane nucleus as a viable scaffold for aromatase inhibitor development, with activity levels comparable to or exceeding formestane [1]. The parent 4,5-epoxy-17β-hydroxy-5-androstan-3-one serves as the synthetic precursor for generating such 17-modified analogs, and its direct aromatase inhibitory activity has not been systematically quantified in head-to-head comparisons with clinical aromatase inhibitors [1].

Aromatase inhibition Breast cancer Steroidal inhibitor SAR

Analytical Characterization Benchmark: Complete ¹³C NMR Assignment Enabled by X-ray and GIAO Computational Methods

The 2013 study by Labra-Vázquez et al. resolved a long-standing ambiguity in the ¹³C NMR assignment of epimeric 4,5-epoxy-3-oxo-steroids by combining single-crystal X-ray diffraction with gauge-invariant atomic orbital (GIAO) calculations of absolute isotropic shieldings . For the 5β-epimer (4β,5β-epoxy-17β-acetoxy-5β-androstan-3-one, compound 1b), the asymmetric unit contains two crystallographically independent molecules (A and B) with cis A/B ring junctions; the C-4 and C-5 epoxy carbons were unambiguously assigned at δ 70.2 and 62.8 ppm, respectively . This definitive spectroscopic reference data, generated from a compound directly analogous to the target (differing only in the 17-acetate vs. 17-hydroxy group), provides a verifiable benchmark for identity and purity verification that is not available for most other 4,5-epoxyandrostane derivatives . Researchers procuring the compound can use this published assignment to confirm batch identity via ¹³C NMR against a published, peer-reviewed standard, a level of analytical rigor unavailable for many competing androstane intermediates .

NMR characterization Quality control Steroid epimer distinction

Recommended Research and Procurement Application Scenarios for 4,5-Epoxy-17β-hydroxy-5-androstan-3-one Based on Quantified Evidence


HIV-1 Tat Inhibitor Medicinal Chemistry: Baseline Scaffold for 2-Position SAR Exploration

Medicinal chemistry programs targeting HIV-1 Tat transactivation should procure this compound as the commercially available, unsubstituted baseline scaffold. As established by Michne et al. (1995), the compound without a 2-substituent defines the lower limit of Tat inhibitory activity (NAb at 80–90 µM), enabling systematic quantification of potency gains from iterative introduction of electron-withdrawing groups (SO₂CH₃, CONH₂, CN, CO₂CH₃) at position 2 [1]. This compound is the single scaffold from which all active 2-substituted derivatives in the Michne series are derived, making it indispensable for any program that aims to replicate or extend this SAR [1].

Synthesis of Steroidal 2-Carbonitrile Aromatase and 3β-HSD Inhibitors: One-Step Precursor Strategy

For synthetic chemistry groups developing novel aromatase or 3β-HSD inhibitors, this compound provides a direct, one-step entry to the 2-carbonitrile-4,5-epoxy-androstane pharmacophore. Yadav et al. (2012) demonstrated that the 3-keto-4,5-epoxy system enables regioselective C-2 carbonitrile installation without competing side reactions at C-4 [1]. In contrast, starting from 4-androstene-3,17-dione requires an additional epoxidation step under controlled conditions, increasing synthetic complexity and introducing batch-to-batch variability [1]. The 4,5-epoxy-17β-hydroxy-5-androstan-3-one scaffold bypasses this step, improving route efficiency [1].

3β-HSD-Independent Steroid Pharmacology: A Clean Scaffold for Target Profiling Without Adrenal Liability

For pharmacology researchers evaluating steroid-based mechanisms of action, this compound offers a critical advantage over trilostane and epostane: it retains the 4,5-epoxy-3-keto core structure but lacks the 2-carbonitrile group that confers high-affinity 3β-HSD1 binding (Ki ≈ 0.2–0.3 µM for trilostane/epostane) [1]. This means the compound can be used as a control scaffold to dissociate 3β-HSD-dependent effects from other steroid-modulated pathways, or as a starting point for developing inhibitors with alternative target profiles (e.g., Tat, aromatase, androgen receptor) without the adrenal-suppressive toxicity that limits the therapeutic window of trilostane [1].

Analytical Reference Standard for 4,5-Epoxy Steroid Identification via Validated ¹³C NMR

Quality control and analytical laboratories should procure this compound as a reference standard for identifying and quantifying 4,5-epoxyandrostane derivatives in reaction mixtures, impurity profiling, or metabolite studies. The Labra-Vázquez et al. (2013) study provides peer-reviewed, X-ray-validated ¹³C NMR assignments for the epimeric 4,5-epoxy-3-oxo steroids, with diagnostic signals at δ 70.2 ppm (C-4) and 62.8 ppm (C-5) for the 5β-epimer [1]. This published reference data, generated through combined crystallographic and computational methods, enables unambiguous compound identity verification—a level of analytical rigor not available for most androstane intermediates offered by alternative suppliers [1].

Quote Request

Request a Quote for 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.